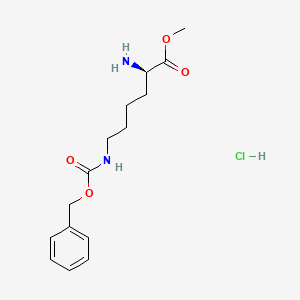

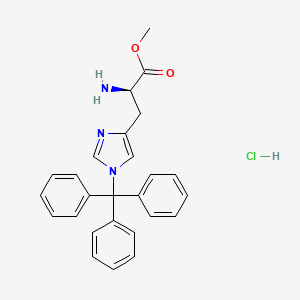

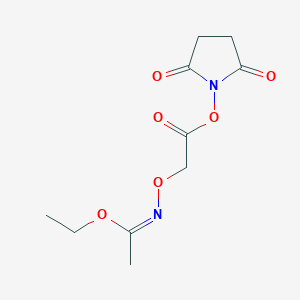

N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .

Synthesis Analysis

The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis

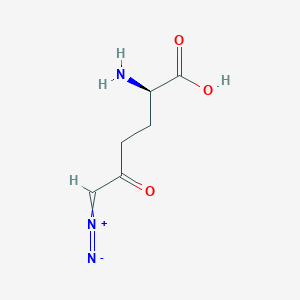

The molecular structure of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis

The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Aplicaciones Científicas De Investigación

Application in Peptide Synthesis

Specific Scientific Field

The compound “Eei-Aoa-OSu” is used in the field of Peptide Synthesis .

Comprehensive and Detailed Summary of the Application

“Eei-Aoa-OSu” is used as a new group for the stepwise Solid-Phase Peptide Synthesis (SPPS) of Aminooxyacetic Acid Containing Peptides . The oxime ether ligation has proven to be one of the most efficient techniques for the preparation of various peptide conjugates .

Detailed Description of the Methods of Application or Experimental Procedures

The preparation of aminooxy-containing peptides is often hampered by N-overacylation of the NH-O function either during its incorporation or through the peptide-chain elongation . This restricts the introduction of protected NH-O function at the last acylation step and prevents the use of standard SPPS procedures for the preparation of more complex aminooxy-peptides .

Thorough Summary of the Results or Outcomes Obtained

The use of “Eei-Aoa-OSu” in peptide synthesis has shown remarkable improvement with respect to reaction time, yield, and retention of stereochemistry . The synthesis of difficult sequences, for example, the islet amyloid polypeptide (22−27) fragment and acyl carrier protein (65−74) fragment, following the SPPS protocol and Amyloid β (39−42) peptide, following solution-phase strategy is demonstrated .

Application in Bifunctionalized Biomolecular Platforms

Specific Scientific Field

The compound “Eei-Aoa-OSu” is used in the field of Biomolecular Platform Design .

Comprehensive and Detailed Summary of the Application

“Eei-Aoa-OSu” is used in an efficient oxime ligation strategy to prepare multivalent conjugates wherein peptides alone or in combination with carbohydrate or oxime groups were coupled to a cyclopeptide scaffold .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the use of “Eei-Aoa-OSu” in the preparation of bifunctionalized biomolecular platforms using oxime ligation . This approach allows for the creation of complex structures with multiple functional groups .

Thorough Summary of the Results or Outcomes Obtained

The use of “Eei-Aoa-OSu” in the design of bifunctionalized biomolecular platforms has shown to be an effective strategy for the preparation of multivalent conjugates . This approach has been demonstrated to be versatile, allowing for the preparation of two classes of conjugates .

Direcciones Futuras

The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVFJIBHWMWCHC-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.